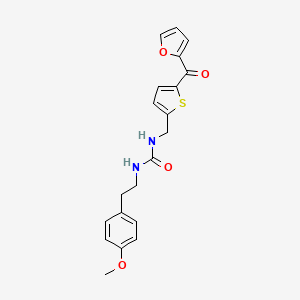

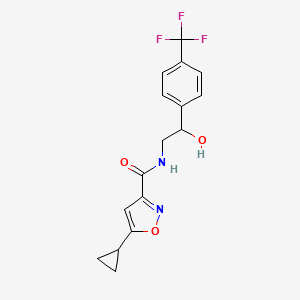

![molecular formula C17H16N2O4S B2811440 N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251606-52-6](/img/structure/B2811440.png)

N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine carboxamides are a class of compounds that have been synthesized from condensation reactions involving pyridine-2,6-dicarboxylic acid (H2dipic), pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors .

Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, similar compounds, such as pyridine dicarboxamide ligands, have been synthesized from condensation reactions involving pyridine-2,6-dicarboxylic acid (H2dipic), pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography, which confirmed deprotonation of the amidic nitrogen atoms .Chemical Reactions Analysis

The chemical reactions of similar compounds involve reactions with copper (II) acetate monohydrate to give tricopper (II) complexes .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as 1H and 13C NMR spectrometry .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Research has focused on synthesizing novel heterocyclic compounds, including pyridothienopyrimidines and thienopyrimidines, which share structural similarities with the compound . For example, Bakhite et al. (2005) and Kumar & Mashelker (2007) have developed methods for synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and oxadiazole heterocyclic compounds containing pyranopyridine moieties, respectively. These studies provide insight into the synthetic versatility of thienopyridine derivatives, enabling the exploration of their biological and physicochemical properties (Bakhite et al., 2005; Kumar & Mashelker, 2007).

Biological Activity

Several studies have explored the antimicrobial and antiviral properties of thienopyridine derivatives. Larsen et al. (2007) discovered a new class of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides that are highly potent inhibitors of human cytomegalovirus DNA polymerase, highlighting the potential therapeutic applications of these compounds (Larsen et al., 2007).

Antifungal and Antimicrobial Effects

Research by Kolisnyk et al. (2015) on the synthesis and study of the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides shows promising antimicrobial properties against various strains, suggesting potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors . These receptors can play crucial roles in various biological processes, making them potential targets for therapeutic intervention.

Mode of Action

It is known that many similar compounds interact with their targets by binding to them, thereby modulating their activity . This can result in changes in the function of the target, which can have downstream effects on various biological processes.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Cellular Effects

Similar compounds have shown significant fungicidal activity against fungal strains

Molecular Mechanism

It is known that similar compounds, such as indole derivatives, can undergo electrophilic substitution due to excessive π-electrons delocalization

Metabolic Pathways

It is known that similar compounds, such as pyridine derivatives, can be metabolized by bacteria, with the pyridine ring being cleaved between the N and carbon 2, or between the carbon 2 and carbon 3

Subcellular Localization

Recent advances in protein subcellular localization prediction using deep learning models could potentially be applied to predict the subcellular localization of this compound

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-3-23-12-7-5-4-6-10(12)18-16(21)13-14(20)15-11(8-9-24-15)19(2)17(13)22/h4-9,20H,3H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHBKSYGYPVJCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

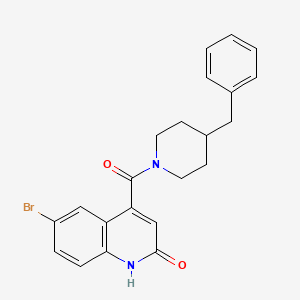

![N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide](/img/structure/B2811360.png)

![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2811362.png)

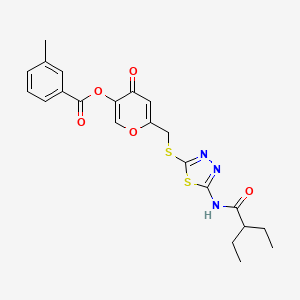

![4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2811370.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)

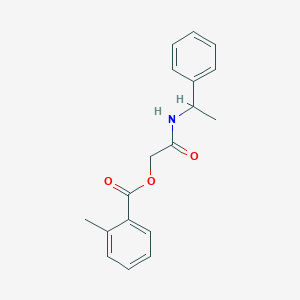

![(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide](/img/structure/B2811375.png)

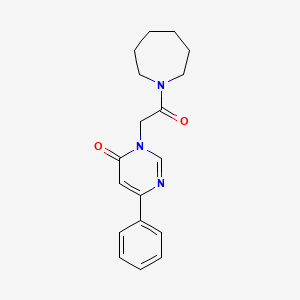

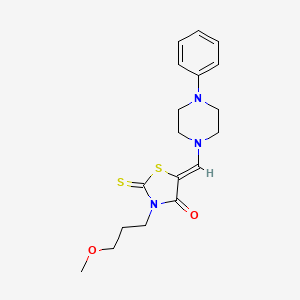

![3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2811379.png)